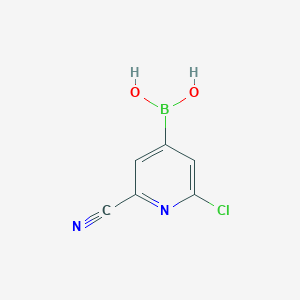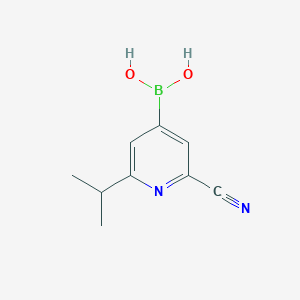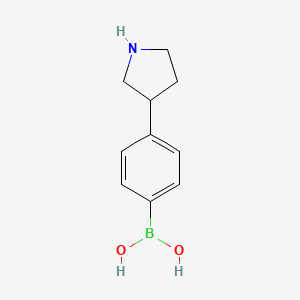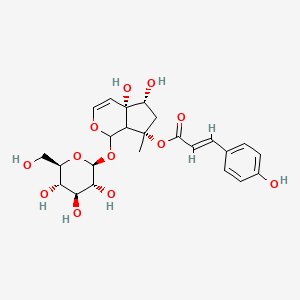
Fluorescein-DT cep
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluorescein-dT-CE Phosphoramidite is a derivative of deoxythymidine nucleoside, modified with 6-carboxyfluorescein (6-FAM) through a spacer arm. This compound is widely used in the field of molecular biology, particularly for labeling oligonucleotides . The fluorescent properties of 6-FAM make it an ideal choice for various applications, including DNA sequencing, real-time PCR, and fluorescence in situ hybridization (FISH) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fluorescein-dT-CE Phosphoramidite involves the attachment of 6-carboxyfluorescein to the deoxythymidine nucleoside. This process typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the deoxythymidine nucleoside are protected using dimethoxytrityl (DMTr) groups.
Activation of 6-Carboxyfluorescein: The carboxyl group of 6-carboxyfluorescein is activated using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS).
Coupling Reaction: The activated 6-carboxyfluorescein is then coupled to the protected deoxythymidine nucleoside.
Deprotection: The DMTr groups are removed to yield the final product.
Industrial Production Methods
Industrial production of Fluorescein-dT-CE Phosphoramidite follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .
化学反応の分析
Types of Reactions
Fluorescein-dT-CE Phosphoramidite undergoes various chemical reactions, including:
Substitution Reactions: The phosphoramidite group can react with nucleophiles to form phosphite triesters.
Oxidation Reactions: The phosphite triesters can be oxidized to form phosphate triesters using oxidizing agents such as iodine.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include alcohols and amines.
Oxidizing Agents: Iodine and other mild oxidizing agents are used for oxidation reactions.
Major Products
The major products formed from these reactions include labeled oligonucleotides, which are used in various molecular biology applications .
科学的研究の応用
Fluorescein-dT-CE Phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of labeled oligonucleotides for studying nucleic acid interactions.
Medicine: Utilized in diagnostic assays for detecting genetic mutations and infectious diseases.
Industry: Applied in the development of biosensors and other analytical tools.
作用機序
The mechanism of action of Fluorescein-dT-CE Phosphoramidite involves its incorporation into oligonucleotides, where it serves as a fluorescent label. The fluorescence of 6-carboxyfluorescein allows for the detection and quantification of labeled nucleic acids. The compound’s fluorescence is influenced by its chemical environment, including the proximity of nucleobases . This property is exploited in various fluorescence-based assays to monitor molecular interactions and reactions .
類似化合物との比較
Fluorescein-dT-CE Phosphoramidite is unique due to its high fluorescence intensity and stability. Similar compounds include:
6-FAM CE Phosphoramidite: Another derivative of 6-carboxyfluorescein used for labeling oligonucleotides.
Cyanine Dyes (Cy3, Cy5): Used for similar applications but have different spectral properties.
Quasar Dyes (Quasar570, Quasar670): Fluorescent dyes with emission spectra similar to Cyanine dyes.
Fluorescein-dT-CE Phosphoramidite stands out due to its compatibility with various labeling techniques and its ability to produce highly sensitive and specific fluorescent signals .
特性
分子式 |
C79H89N6O17P |
|---|---|
分子量 |
1425.6 g/mol |
IUPAC名 |
[6-[6-[3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoylamino]hexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C79H89N6O17P/c1-49(2)85(50(3)4)103(96-42-20-39-80)102-66-46-69(100-67(66)48-95-78(53-21-16-15-17-22-53,54-25-29-56(93-11)30-26-54)55-27-31-57(94-12)32-28-55)84-47-52(71(88)83-75(84)92)24-38-68(86)81-40-18-13-14-19-41-82-70(87)51-23-35-60-63(43-51)79(101-72(60)89)61-36-33-58(97-73(90)76(5,6)7)44-64(61)99-65-45-59(34-37-62(65)79)98-74(91)77(8,9)10/h15-17,21-38,43-45,47,49-50,66-67,69H,13-14,18-20,40-42,46,48H2,1-12H3,(H,81,86)(H,82,87)(H,83,88,92) |
InChIキー |
CADOGPWQRZBAGJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C=CC(=O)NCCCCCCNC(=O)C6=CC7=C(C=C6)C(=O)OC78C9=C(C=C(C=C9)OC(=O)C(C)(C)C)OC1=C8C=CC(=C1)OC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1',3',5'-trimethyl-N-[2-(phenylsulfanyl)ethyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B14090518.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pent-2-enoic acid](/img/structure/B14090520.png)
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090525.png)

![3-[(2E)-but-2-en-1-yl]-7-(4-chlorophenyl)-1-methyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B14090548.png)

![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090553.png)
![N'-{(Z)-[4-(benzyloxy)phenyl]methylidene}-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B14090560.png)
![1,6,7,8-tetramethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14090568.png)
![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14090586.png)
![5-(2-hydroxy-4-methylphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14090593.png)


